molecular formula C11H14BrNO4S B6247801 3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid CAS No. 1098391-81-1

3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid

Cat. No.: B6247801
CAS No.: 1098391-81-1
M. Wt: 336.2
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Description

3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid is an organic compound with the molecular formula C11H14BrNO4S It is characterized by the presence of a bromine atom, a methyl group, and a sulfonamide group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid typically involves the following steps:

    Coupling Reaction: The brominated intermediate is then coupled with a butanoic acid derivative under specific reaction conditions.

Common reagents used in these reactions include bromine, sulfonamide precursors, and butanoic acid derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce oxidized or reduced forms of the compound.

Scientific Research Applications

3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The bromine and sulfonamide groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-4-methylbenzenesulfonamido)butanoic acid
  • 3-(2-fluoro-4-methylbenzenesulfonamido)butanoic acid
  • 3-(2-iodo-4-methylbenzenesulfonamido)butanoic acid

Uniqueness

3-(2-bromo-4-methylbenzenesulfonamido)butanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs

Properties

CAS No.

1098391-81-1

Molecular Formula

C11H14BrNO4S

Molecular Weight

336.2

Purity

95

Origin of Product

United States

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